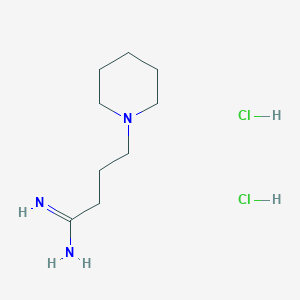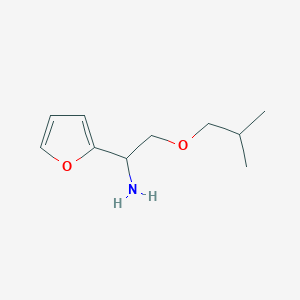![molecular formula C6H16ClN3O B1520360 [3-(二甲氨基)丙基]脲盐酸盐 CAS No. 110181-34-5](/img/structure/B1520360.png)
[3-(二甲氨基)丙基]脲盐酸盐
描述
“[3-(Dimethylamino)propyl]urea hydrochloride” is a chemical compound with the CAS Number: 110181-34-5 . It is a powder with a molecular weight of 181.67 . The IUPAC name for this compound is N-[3-(dimethylamino)propyl]urea hydrochloride .
Molecular Structure Analysis
The molecular formula of “[3-(Dimethylamino)propyl]urea hydrochloride” is C6H15N3O . The average mass is 145.203 Da and the monoisotopic mass is 145.121506 Da .Physical And Chemical Properties Analysis
“[3-(Dimethylamino)propyl]urea hydrochloride” is a powder that is stored at room temperature . It has a melting point of 138-140°C .科学研究应用
尿激肽-II受体激动剂
一项研究发现3-(4-氯苯基)-3-(2-(二甲氨基)乙基)异色满-1-酮盐酸盐是非肽类尿激肽-II受体激动剂。该化合物表现出选择性激动作用,由于其活性主要存在于其一个对映纯形式中,因此是一种有用的药理学研究工具和潜在的候选药物(Croston等,2002)。
糖尿嘧啶衍生物的合成
N-[2-(二甲氨基)乙基]脲用于合成未知的N-[2-(二甲氨基)乙基]糖尿嘧啶及其盐酸盐。该研究系统地探索了这些化合物的产率,为化学合成和各种行业应用领域做出了贡献(Gazieva等,2009)。
水性介质中的酰胺形成
使用1-乙基-3-(3-(二甲氨基)丙基)碳二亚胺盐酸盐(EDC)研究水性介质中酰胺形成的机理,为生物偶联过程提供了见解。这项研究对于酰胺键至关重要的生化和药物应用具有重要意义(Nakajima & Ikada,1995)。
抗菌功效
对季铵阳离子聚合物聚[双(2-氯乙基)醚-alt-1,3-双[3-(二甲氨基)丙基]脲]的抗菌功效进行的体外研究表明,它对包括多重耐药菌株在内的各种细菌具有显着的活性。这种聚合物对哺乳动物细胞无毒,这突出了其在生物医学应用中的潜力(Kumar等,2016)。
尿素传感器开发
一种基于水凝胶的尿素检测新型生物传感器结合了pH敏感的聚(丙烯酸-共-二甲氨基乙基甲基丙烯酸酯)水凝胶。该传感器对尿素具有高灵敏度和选择性,对于工业和生物医学诊断至关重要(Erfkamp、Guenther和Gerlach,2019)。
电镀应用
聚[双(2-氯乙基)醚-alt-1,3-双[3-(二甲氨基)丙基]脲](聚季铵盐-2)用作酸性硫酸盐浴中铜电镀的平整剂。这项研究证明了该化合物在生产均匀的铜沉积物方面的有效性,突出了其在电镀工艺中的工业相关性(Biao等,2016)。
安全和危害
“[3-(Dimethylamino)propyl]urea hydrochloride” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用机制
Target of Action
The primary target of [3-(Dimethylamino)propyl]urea hydrochloride, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biological molecules . The carboxyl group plays a crucial role in many biological processes, including protein folding, enzyme activity, and cell signaling .
Mode of Action
[3-(Dimethylamino)propyl]urea hydrochloride interacts with its targets by forming an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This reaction results in the release of an isourea byproduct . The primary amine then attacks the carbonyl carbon of the acid, which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
The action of [3-(Dimethylamino)propyl]urea hydrochloride affects various biochemical pathways. It is commonly used in peptide synthesis, where it facilitates the formation of amide bonds, thus linking amino acids together to form peptides . It is also used in the preparation of immunoconjugates, where it links antigens to carrier proteins . Furthermore, it is used to label nucleic acids through their 5’ phosphate groups .
Result of Action
The result of the action of [3-(Dimethylamino)propyl]urea hydrochloride is the formation of stable amide bonds between carboxyl groups and primary amines . This leads to the creation of peptides, proteins, and other conjugated molecules, which can have various molecular and cellular effects depending on their specific structures and functions .
Action Environment
The action of [3-(Dimethylamino)propyl]urea hydrochloride is influenced by environmental factors such as pH and temperature . It is typically employed in the pH range of 4.0-6.0 . The stability of the O-acylisourea intermediate formed during the reaction is dependent on the aqueous environment .
属性
IUPAC Name |
3-(dimethylamino)propylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-9(2)5-3-4-8-6(7)10;/h3-5H2,1-2H3,(H3,7,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQLARZRKYFRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)propyl]urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)


![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)
![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1520295.png)
![2-[3-(Chloromethyl)phenoxy]acetamide](/img/structure/B1520298.png)
![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)